N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride
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Overview
Description
N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride is an organic compound with the molecular formula C23H34ClNO. It is a hydrochloride salt form of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine, which is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride typically involves a multi-step organic synthesis process. One common method starts with the synthesis of 6-benzylaminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups . The reaction conditions often involve the use of organic solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific receptors or enzymes.
Biomedicine: The compound is studied for its potential therapeutic effects and its role in various biological pathways.
Pharmaceutical Intermediate: It serves as a key intermediate in the production of drugs like Salmeterol, which is used in the treatment of respiratory conditions.
Chemical Reagent: The compound is used in various chemical reactions and experiments to study its reactivity and properties.
Mechanism of Action
The mechanism of action of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine: The base form of the compound without the hydrochloride salt.
6-Benzylamino-1-(4’-phenylbutoxy)hexane: A similar compound with slight variations in the structure.
Uniqueness
N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its base form .
Properties
IUPAC Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO.ClH/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVMHLBJOQNSSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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